2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-10-8-21-6-4-16-14(18(21)23)11-15-17(20-16)5-7-22(19(15)24)12-13-3-2-9-26-13/h2-7,9,11H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEMJVQNRAXQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[4,3-b][1,6]naphthyridine precursor and introduce the furylmethyl and methoxyethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The furylmethyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exhibit significant anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce tumor cell viability in breast and lung cancer models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary studies indicate potential antifungal properties, making it a candidate for developing new antifungal agents.
Pesticide Development
Given its biological activity, this compound could be explored as a base for developing new pesticides:
- Insecticidal Properties : Research into similar compounds suggests potential efficacy in controlling agricultural pests.
- Herbicidal Activity : There is ongoing research into the herbicidal applications of naphthyridine derivatives.
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices:
- Conductive Polymers : Its electronic properties may enhance the conductivity of polymer composites.
- Photonic Applications : The compound's optical properties can be harnessed for use in photonic devices.
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous naphthyridine derivatives, focusing on substituent effects, molecular properties, and biological activities inferred from the evidence:
Key Observations :
Substituent Effects on Physicochemical Properties :
- The 2-furylmethyl group in the target compound introduces polarizability and hydrogen-bonding capacity via its furan oxygen, contrasting with the pyridinylmethyl group in the PubChem analog, which may enhance π-π stacking interactions .
- The 2-methoxyethyl chain at position 8 provides moderate hydrophilicity compared to the hydroxyethyl group in the cyclohexyl derivative, which could improve aqueous solubility .
The target compound’s furan and methoxy groups may similarly modulate bioactivity, though experimental validation is needed .
Synthetic Flexibility :
- Derivatives like 1-phenyl-1,6-naphthyridine-4-carboxylic acid highlight the adaptability of naphthyridine cores for functionalization, supporting the feasibility of synthesizing the target compound via analogous routes (e.g., cyclization or nucleophilic substitution) .
Q & A
Q. Advanced
- Molecular docking : Predict binding to targets like DNA gyrase (PDB: 7L8 ) or kinases.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
- RNA-seq/proteomics : Identifies downstream gene/protein expression changes in treated cells .
How are stability and degradation profiles assessed under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC to track degradation .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining via LC-MS .
What synthetic modifications could improve bioavailability without compromising activity?
Q. Advanced
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to the methoxyethyl group for enhanced absorption .
- PEGylation : Attach polyethylene glycol chains to increase solubility and circulation time .
- Salt formation : Use citrate or hydrochloride salts to improve crystallinity and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
